molecular formula C9H9FO2 B1345624 3-(4-Fluorophenyl)propionic acid CAS No. 459-31-4

3-(4-Fluorophenyl)propionic acid

Cat. No.: B1345624
CAS No.: 459-31-4
M. Wt: 168.16 g/mol
InChI Key: ZMKXWDPUXLPHCA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Fluorophenyl)propionic acid can be synthesized through several methods. One common synthetic route involves the reaction of 4-fluorobenzyl chloride with diethyl malonate in the presence of a base such as sodium ethoxide. The resulting intermediate is then hydrolyzed and decarboxylated to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts and optimized reaction conditions to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-fluorobenzoic acid, while reduction can produce 3-(4-fluorophenyl)propanol .

Scientific Research Applications

3-(4-Fluorophenyl)propionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)propionic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The fluorine atom in the phenyl ring enhances its binding affinity to target proteins, making it a valuable compound in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, 3-(4-Fluorophenyl)propionic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to target proteins, making it a valuable tool in medicinal chemistry .

Properties

IUPAC Name

3-(4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKXWDPUXLPHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196644
Record name 3-(4-Fluorophenyl)propionic acid
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Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459-31-4
Record name 3-(4-Fluorophenyl)propionic acid
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Record name 3-(4-Fluorophenyl)propionic acid
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Record name 3-(4-Fluorophenyl)propionic acid
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Record name 3-(4-FLUOROPHENYL)PROPIONIC ACID
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Synthesis routes and methods I

Procedure details

A mixture of 4-fluorocinnamic acid (300.0 g, 1.8 mol, Aldrich) and 5% palladium on carbon (9.0 g) in ethanol (3 L) was hydrogenated at atmospheric pressure and room temperature for 4.5 h. The mixture was filtered through Celite (diatomaceous earth) and the filtrate was concentrated in vacuo to give 275.1 g (91%) of 3-(4-fluorophenyl)propionic acid as a white solid: m.p., 86°-88° C.;
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3 L
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The 4-fluorobenzylmalonic acid is heated to 170° to 175° C. for 1.5 hours. After cooling, the reaction product is stirred with a little diethyl ether. 41.6 of 3-(4-fluorophenyl)propionic acid of m.p. 85° to 88° C. [from ethyl acetate/petroleum ether (1:4)] thereby crystallize out.
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Synthesis routes and methods IV

Procedure details

3-(4-Fluoro-phenyl)-acrylic acid (25.00 g, 151.00 mmol) in THF was mixed with Rh/Al2O3 (1.00 g) and hydrogenated for 14 hours. The reaction mixture was filtered through celite and the filtrate was concentrated to give 3-(4-fluoro-phenyl)-propionic acid. 3-(4-fluoro-phenyl)-propionic acid was then reacted with SOCl2 (16.50 mL, 0.23 mol) and AlCl3 (22.00 g, 0.16 mol) according to the protocols as outlined in general procedure C to afford the title compound.
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25 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to obtain 3-(4-Fluorophenyl)propionic acid and its derivatives?

A1: Several methods have been explored for the synthesis of this compound and its derivatives. One common approach involves the reaction of 4-fluoroaniline with methyl acrylate, followed by hydrolysis. [] Another method utilizes the reduction of 3-(4-fluorophenyl)propionitrile using lithium aluminum hydride (LiAlH4) to yield the corresponding amine, which can be further derivatized. [] Additionally, coupling reactions between this compound and various amines, sometimes facilitated by catalysts like copper(I) iodide, can yield a diverse range of amide derivatives. []

Q2: What biological activities have been reported for compounds containing the 3-(4-Fluorophenyl)propyl moiety?

A2: Research suggests that compounds containing the 3-(4-Fluorophenyl)propyl group exhibit a range of biological activities. For instance, [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted ammonium oxalates have shown promising antibacterial activity against certain bacterial strains. [, ] Furthermore, some derivatives have been investigated for their potential antidiabetic activity, with certain compounds demonstrating significant or moderate activity in preliminary studies. []

Q3: Have computational methods been applied to study this compound?

A3: Yes, Density Functional Theory (DFT) calculations have been employed to elucidate the vibrational and electronic structure of 3-amino-3-(4-fluorophenyl)propionic acid. This approach, aided by experimental IR and Raman spectroscopy, provided insights into the zwitterionic nature of this unnatural amino acid. []

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